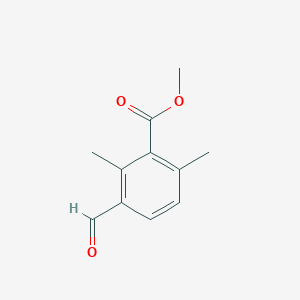

N-butyl-N'-(2-cyanophenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxamides can be achieved starting from readily available starting materials like diethyl oxalate, glycine, and β-alanine . Oxamides formed by condensation reactions can be subsequently nitrated to form the corresponding dinitrox-amides . These are further converted to the corresponding acid chlorides with the utilization of thionyl chloride .Molecular Structure Analysis

The molecular structure of oxamides can be analyzed using various techniques such as NMR spectroscopy, vibrational analysis, and elemental analysis . The structure of these compounds in the crystalline state has been studied .Chemical Reactions Analysis

Oxamides can undergo various chemical reactions. For instance, they can dehydrate above 350 °C, releasing cyanogen . Oxamide derivatives can form self-assembled monolayers consisting of a hydrogen-bonded network .Physical And Chemical Properties Analysis

The physical and chemical properties of oxamides can vary. In general, they appear as white crystalline solids . They are soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . They have a melting point of 122 °C and decompose above 350 °C .Scientific Research Applications

- Researchers have synthesized a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives, including N1-butyl-N2-(2-cyanophenyl)oxalamide . These compounds were evaluated for their in vitro anticancer activity against three cancer cell lines.

- Notably, compounds 3i, 3j, and 3o demonstrated excellent inhibitory activity against MCF-7 and A-549 cell lines, surpassing the standard drug Etoposide .

- Docking analysis revealed that compound 3j effectively fits into the active site pocket of human topoisomerase II .

- N1-butyl-N2-(2-cyanophenyl)oxalamide can provide antioxidant benefits. It helps prevent lipid peroxidation, thereby preserving the quality and stability of certain products .

- Heterocyclic compounds, including oxalamides, play a crucial role in drug design and development .

- Researchers explore the potential of N1-butyl-N2-(2-cyanophenyl)oxalamide as a pharmacophore model for treating inflammation and cancer .

- N1-butyl-N2-(2-cyanophenyl)oxalamide serves as an essential intermediate in the synthesis of pesticides and antibacterial agents .

- Under normal operating conditions, N1-butyl-N2-(2-cyanophenyl)oxalamide is generally considered a low-toxicity compound .

- Proper personal protective measures, including gloves, eye protection, and appropriate lab attire, should be followed during handling .

- Avoid contact with oxidizing agents to prevent hazardous reactions .

Anticancer Activity

Antioxidant Properties

Medicinal Chemistry

Intermediate for Pesticides and Antibiotics

Materials Science

Safety Considerations

Mechanism of Action

While the mechanism of action for “N-butyl-N’-(2-cyanophenyl)oxamide” specifically is not available, oxamides and their derivatives have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors against Alzheimer’s disease (AD) . They can bind to both catalytic and peripheral active sites of AChE and exhibit mixed-type inhibition .

Future Directions

Oxamides have potential applications in various fields. They are used as a substitute for urea in fertilizers and as a stabilizer for nitrocellulose preparations . They also find use in rocket motors as a high-performance burn rate suppressant . Future research may focus on exploring these and other potential applications of oxamides and their derivatives.

properties

IUPAC Name |

N-butyl-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-3-8-15-12(17)13(18)16-11-7-5-4-6-10(11)9-14/h4-7H,2-3,8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXVWEMEYBEOHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-(2-cyanophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2645634.png)

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)

![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)